N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
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Description
N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.14159610 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with cyclooxygenase (cox) isoenzymes, cox-1, and cox-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
For instance, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), blocks arachidonate binding to competitively inhibit both COX-1 and COX-2, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
Based on the known targets, it can be inferred that the compound might affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules are involved in various physiological responses such as inflammation, pain, and fever.
Result of Action
Based on the known mode of action, it can be inferred that the compound might have analgesic and anti-inflammatory effects .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-20(23-11-10-15-13-24-19-9-5-4-8-18(15)19)12-17-14-30-22(26-17)27-21(29)25-16-6-2-1-3-7-16/h1-9,13-14,24H,10-12H2,(H,23,28)(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBRNDRPKTVDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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